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Compound of Interest

Compound Name: (2,4-Difluorophenoxy)acetic acid

Cat. No.: B1295828

An In-depth Technical Guide to (2,4-
Difluorophenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and
biological properties of (2,4-Difluorophenoxy)acetic acid. It includes detailed experimental
protocols and summarizes key data for easy reference.

Chemical Identity

(2,4-Difluorophenoxy)acetic acid is an organic compound belonging to the class of
phenoxyacetic acids. The presence of two fluorine atoms on the phenyl ring significantly
influences its chemical and biological properties.[1]
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Identifier Value

IUPAC Name 2-(2,4-difluorophenoxy)acetic acid[2]

CAS Number 399-44-0[1][3][4][5]

Molecular Formula CsHeF203[1][3][6]

Molecular Weight 188.13 g/mol [2][3][6]

Canonical SMILES C1=CC(=C(C=C1F)F)OCC(=0)O[2]

InChl Key XNQGDQMMYURPJIK-UHFFFAOYSA-N[1][2]

Acetic acid, (2,4-difluorophenoxy)-; NSC

Synonyms
ynony 10231[1]

Physical and Chemical Properties

Quantitative experimental data for (2,4-Difluorophenoxy)acetic acid is not extensively
reported in publicly available literature. The tables below summarize the available information
for the target compound and provide data for related phenoxyacetic acids for context and
comparison.

Table 2.1: Physical Properties
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2,4-
(2,4- Phenoxyacetic .
) . Dichlorophenoxyac
Property Difluorophenoxy)a Acid (for . .
) ) ] etic acid (2,4-D) (for
cetic acid comparison) .
comparison)
White to off-white ) ) ) White to yellow
Appearance . White crystalline solid )
solid[1] crystalline powder
Melting Point Data not available 98-100 °C 138-141 °CJ7]
- ) ) 285 °C (decomposes)
Boiling Point Data not available 5] 160 °C at 0.4 mmHg
- o 0.09 g/100 mL at 25
Water Solubility Limited[1] 1.2 g/100 mL oc
] ) ) Freely soluble in )
Organic Solvent Soluble in organic Soluble in ethanol,
. ethanol, ether,
Solubility solvents[1] ether, acetone[8]
acetone
Table 2.2: Physicochemical Properties
R 254'
(2,4- Phenoxyacetic .
. ) Dichlorophenoxyac
Property Difluorophenoxy)a  Acid (for . .
. . . etic acid (2,4-D) (for
cetic acid comparison) .
comparison)
Data not available
(Expected range for
pKa ) ) 3.17 2.73
phenoxyacetic acids:
2.6-3.3)

Spectral Data

While specific spectra for (2,4-Difluorophenoxy)acetic acid are referenced in databases, the
detailed peak data is not readily available.[2][8] The expected spectral characteristics are
outlined below based on its structure and data from analogous compounds.
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e 1H NMR: Expected signals would include peaks for the aromatic protons (complex splitting
pattern in the range of & 6.8-7.5 ppm), a singlet for the methylene (-OCH3-) protons (around
0 4.7 ppm), and a broad singlet for the carboxylic acid proton (6 > 10 ppm).

o 13C NMR: Expected signals include a peak for the carboxylic carbon (~170-180 ppm),
carbons of the aromatic ring (with C-F coupling, ~100-160 ppm), and the methylene carbon
(~65-70 ppm).

« Infrared (IR) Spectroscopy: Key absorptions are expected for the O-H stretch of the
carboxylic acid (broad, ~2500-3300 cm~1), the C=0 stretch (~1700 cm~1), C-O-C stretching
of the ether linkage (~1250 cm~?), and C-F stretching (~1100-1200 cm™1).

Chemical Reactivity

As a carboxylic acid, (2,4-Difluorophenoxy)acetic acid undergoes typical reactions of this
functional group, such as:

« Esterification: Reaction with alcohols in the presence of an acid catalyst to form the
corresponding ester.

o Amidation: Reaction with amines to form amides, often requiring activation of the carboxylic
acid (e.g., conversion to an acyl chloride).

» Deprotonation: Reaction with bases to form the carboxylate salt.

These reactions allow for the synthesis of various derivatives with potentially modified
biological activities.[1]

Biological Activity and Mechanism of Action

(2,4-Difluorophenoxy)acetic acid is a synthetic auxin herbicide, a class of compounds that
mimic the action of the natural plant hormone indole-3-acetic acid (IAA). At herbicidal
concentrations, it induces rapid, uncontrolled, and unsustainable growth in susceptible
broadleaf plants, leading to stem curling, leaf withering, and ultimately, plant death.[9]

The molecular mechanism involves the perception of the synthetic auxin by the TIR1/AFB
family of F-box proteins. In the presence of auxin, these proteins form a co-receptor complex
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with Aux/IAA transcriptional repressors.[10][11][12] This binding event targets the Aux/IAA
proteins for ubiquitination and subsequent degradation by the 26S proteasome.[11] The
degradation of these repressors liberates Auxin Response Factor (ARF) transcription factors,
which can then bind to auxin-responsive promoters in the DNA and activate the expression of a
wide range of genes responsible for the observed physiological effects.[13]
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Core Auxin Signaling Pathway.

Experimental Protocols

This protocol is a general method for the synthesis of phenoxyacetic acids via Williamson ether
synthesis, adapted for the specific reagents.

Principle: 2,4-Difluorophenol is deprotonated by a strong base to form the corresponding
phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic
acid to form the ether linkage.
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Materials:

e 2,4-Difluorophenol

e Chloroacetic acid

e Sodium hydroxide (NaOH)

e Concentrated hydrochloric acid (HCI)

e Deionized water

» Reaction flask with reflux condenser and magnetic stirrer

e Heating mantle

o Standard laboratory glassware for filtration and extraction

Procedure:

 In a round-bottom flask, dissolve 2,4-difluorophenol (1.0 eq) in an aqueous solution of
sodium hydroxide (2.0 eq).

 To this solution, add an agueous solution of chloroacetic acid (1.0 eq).

o Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring for 2-3
hours.

 After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

» Slowly acidify the solution with concentrated HCI until the pH is approximately 1-2. This will
precipitate the crude (2,4-Difluorophenoxy)acetic acid.

o Collect the solid product by vacuum filtration and wash the filter cake with cold deionized
water to remove inorganic salts.

e The crude product can be purified by recrystallization from a suitable solvent system (e.g.,
water or an ethanol/water mixture).
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Principle: The pKa is determined by monitoring the pH of a solution of the weak acid as it is
titrated with a strong base. The pKa is equal to the pH at the half-equivalence point, where the
concentrations of the acid and its conjugate base are equal.

Materials:

» (2,4-Difluorophenoxy)acetic acid (accurately weighed)

o Standardized ~0.1 M NaOH solution (carbonate-free)

o Deionized water (boiled to remove CO2)

o Calibrated pH meter with a glass electrode

e Burette

e Magnetic stirrer and stir bar

o Beaker

Procedure:

o Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

e Accurately weigh a sample of the purified acid (e.g., 100-200 mg) and dissolve it in a known
volume of deionized water (e.g., 50 mL) in a beaker. If solubility is low, a co-solvent like
ethanol may be used, but this will yield an apparent pKa (pKa’).

» Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the
solution.

¢ Fill a burette with the standardized NaOH solution and record the initial volume.

e Begin the titration by adding the NaOH solution in small increments (e.g., 0.5-1.0 mL),
recording the pH after each addition once the reading has stabilized.

¢ As the pH begins to change more rapidly (approaching the equivalence point), reduce the
increment size (e.g., 0.1 mL or dropwise) to obtain a detailed titration curve.
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Continue the titration well past the equivalence point until the pH plateaus.
Plot pH (y-axis) versus the volume of NaOH added (x-axis).

Determine the equivalence point volume (Veq), which is the point of maximum slope on the
curve (the inflection point). This can be found more accurately by plotting the first derivative
(ApH/AV vs. V).

The half-equivalence point is Veq / 2. The pH of the solution at this volume is the pKa of the
acid.
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Workflow for pKa Determination.

Safety Information
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(2,4-Difluorophenoxy)acetic acid should be handled with appropriate personal protective
equipment in a well-ventilated area. It is classified as harmful if swallowed, causes skin
irritation, and causes serious eye irritation.[2] It may also cause respiratory irritation.[2]

e Hazard Statements: H302, H315, H317, H319, H335[5][6]

e Precautionary Statements: P261, P305+P351+P338[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [physical and chemical properties of (2,4-
Difluorophenoxy)acetic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295828#physical-and-chemical-properties-of-2-4-
difluorophenoxy-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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